tert-butyl 4-(chlorosulfonyl)benzoate
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Overview
Description
tert-Butyl 4-(chlorosulfonyl)benzoate: is a chemical compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(chlorosulfonyl)benzoate typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 4-(alkylsulfonyl)benzoates or tert-butyl 4-(arylsulfonyl)benzoates.
Reduction Reactions: Products include tert-butyl 4-(sulfonyl)benzoate derivatives.
Oxidation Reactions: Products include tert-butyl 4-(sulfonic acid)benzoate.
Scientific Research Applications
Chemistry: tert-Butyl 4-(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of sulfonyl-containing molecules, which are important in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules. It can be used to introduce sulfonyl groups into peptides and proteins, which can alter their properties and functions.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Sulfonyl-containing drugs have shown efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chlorosulfonyl)benzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
- tert-Butyl 4-(methylsulfonyl)benzoate
- tert-Butyl 4-(ethylsulfonyl)benzoate
- tert-Butyl 4-(phenylsulfonyl)benzoate
Comparison: tert-Butyl 4-(chlorosulfonyl)benzoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. The chlorosulfonyl group is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
210964-02-6 |
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Molecular Formula |
C11H13ClO4S |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
tert-butyl 4-chlorosulfonylbenzoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 |
InChI Key |
QRVULNDDGCQPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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